N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide
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Overview
Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide” seems to be a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their diverse biological activities .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a benzothiazole ring, an ethoxy group, and a pivalamide group .
Scientific Research Applications
Cystic Fibrosis Therapy
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, a compound structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide, was studied for its potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Researchers designed and synthesized analogs to establish the importance of conformational control in enhancing corrector activity, demonstrating the significant role of such compounds in therapeutic interventions for cystic fibrosis (Yu et al., 2008).
Antimicrobial Activities
A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, were synthesized and evaluated for their cytotoxic and antimicrobial activities. Compounds such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide demonstrated significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi, highlighting the versatility of this compound and its derivatives in biomedical research (Nam et al., 2010).
Lithium Recovery
Imidazolium salts with 2-ethoxyethyl pivalate groups, related to the chemical structure of this compound, were investigated as collectors for the flotation of lithium aluminate and spodumene. These compounds were shown to be effective in lithium recovery processes, with recovery rates up to 88.9%, indicating the potential application of such chemicals in enhancing the efficiency of lithium extraction from mineral sources (Acker et al., 2023).
Future Directions
Mechanism of Action
Target of Action
N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacterium .
Result of Action
The primary result of the action of this compound is the death of Mycobacterium tuberculosis due to the disruption of its cell wall synthesis . This leads to the bacterium’s inability to maintain its structural integrity, resulting in cell lysis and death .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-5-18-9-6-7-10-11(8-9)19-13(15-10)16-12(17)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSXKSUEGPJEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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